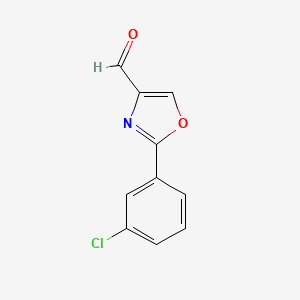2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde
CAS No.: 885273-15-4
Cat. No.: VC15979265
Molecular Formula: C10H6ClNO2
Molecular Weight: 207.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885273-15-4 |
|---|---|
| Molecular Formula | C10H6ClNO2 |
| Molecular Weight | 207.61 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-1,3-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H |
| Standard InChI Key | BBFSHCIZLJMBBV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=CO2)C=O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde belongs to the oxazole family, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound’s structure includes a 3-chlorophenyl group at the 2-position of the oxazole ring and an aldehyde group at the 4-position. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.61 g/mol | |
| CAS Number | 885273-15-4 | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
The aldehyde group’s reactivity enables participation in condensation and nucleophilic addition reactions, making the compound a versatile building block for synthesizing larger molecules .
Synthesis Methodologies
General Approaches to Oxazole Synthesis
Oxazole derivatives are commonly synthesized via cyclization reactions involving α-amino carbonyl precursors or through the Huisgen cycloaddition. For 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde, a plausible route involves the reaction of 3-chlorobenzoyl chloride with an appropriate aldehyde-containing precursor under controlled conditions. A patent describing the synthesis of a related compound, 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one, provides insights into scalable methods .
Biological Activities and Applications
Industrial and Agricultural Uses
The compound’s aldehyde group enables its use in synthesizing Schiff bases, which are employed in agrochemicals as fungicides and insecticides. Additionally, its heterocyclic structure is valuable in materials science for developing organic semiconductors .
Comparison with Structural Analogs
The bioactivity of oxazole derivatives often depends on substituent positioning. For example:
The meta-chloro configuration in 2-(3-Chloro-phenyl)-oxazole-4-carbaldehyde optimizes electronic effects, enhancing reactivity and interaction with biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume